molecular formula C19H13N3O5 B2729276 N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 683235-48-5

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2729276
CAS RN: 683235-48-5
M. Wt: 363.329
InChI Key: MUAKQCDFJCWOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. DPI has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.

Mechanism of Action

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide inhibits PKC by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. PKC is involved in various signaling pathways, including those regulating cell proliferation, differentiation, apoptosis, and inflammation. The inhibition of PKC by N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can therefore have a wide range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide depend on the specific PKC isoforms that are inhibited. For example, the inhibition of PKCα and PKCβ by N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been shown to reduce the proliferation and migration of cancer cells (Wang et al., 2020), while the inhibition of PKCδ has been shown to attenuate the development of diabetic nephropathy (Koya et al., 2000). N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has also been shown to modulate the activity of ion channels in neurons (Wang et al., 1993), and to reduce inflammation in animal models of arthritis (Kim et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is its high potency and specificity for PKC inhibition. N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been shown to be more effective than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, in certain experimental settings (Wang et al., 2020). However, N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has some limitations for lab experiments. For example, N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be toxic to cells at high concentrations, and its effects on non-PKC targets are not well understood.

Future Directions

There are several future directions for the research on N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. First, the specific PKC isoforms that are responsible for the biological effects of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide need to be identified. Second, the effects of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide on non-PKC targets should be investigated to better understand its mechanism of action. Third, the development of more potent and selective PKC inhibitors based on the structure of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is an area of active research. Finally, the therapeutic potential of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide for the treatment of various diseases, such as cancer and diabetes, should be explored further.
In conclusion, N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a potent and specific inhibitor of PKC that has been widely used in scientific research to investigate the role of PKC in various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been discussed in this paper. Further research on N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves the condensation of 5,6-dimethoxy-1-indanone with 2,5-dioxopyrrolidine-1-ylamine, followed by the reaction with 4-aminobenzamide. The detailed synthesis method has been reported in the literature (Miyamoto et al., 1990).

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes. For example, N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been used to study the PKC-mediated regulation of ion channels in neurons (Wang et al., 1993), the role of PKC in the development of diabetic nephropathy (Koya et al., 2000), and the effect of PKC inhibition on the proliferation and migration of cancer cells (Wang et al., 2020).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-15-7-8-16(24)22(15)12-4-1-10(2-5-12)17(25)20-11-3-6-13-14(9-11)19(27)21-18(13)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAKQCDFJCWOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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